molecular formula C17H21N B14269260 3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine CAS No. 199614-29-4

3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine

Cat. No.: B14269260
CAS No.: 199614-29-4
M. Wt: 239.35 g/mol
InChI Key: RNMIIZKBSKGZEE-OAHLLOKOSA-N
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Description

3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine is an organic compound belonging to the class of phenylpropylamines. This compound features a phenyl group attached to the third carbon of a propan-1-amine chain, with an additional phenylethyl group attached to the nitrogen atom. It is a chiral molecule with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-phenylpropanal with (1R)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: A simpler analog with a similar structure but lacking the phenylethyl group.

    N-Phenylethylamine: Another related compound with a phenylethyl group attached to the nitrogen atom but without the additional phenyl group on the propan-1-amine chain.

Uniqueness

3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine is unique due to its specific structural features, including the presence of both phenyl and phenylethyl groups

Properties

CAS No.

199614-29-4

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

3-phenyl-N-[(1R)-1-phenylethyl]propan-1-amine

InChI

InChI=1S/C17H21N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15,18H,8,11,14H2,1H3/t15-/m1/s1

InChI Key

RNMIIZKBSKGZEE-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NCCCC2=CC=CC=C2

Origin of Product

United States

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